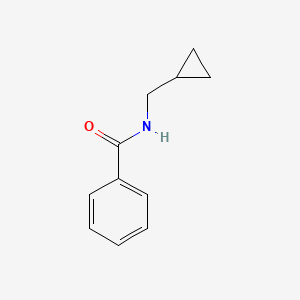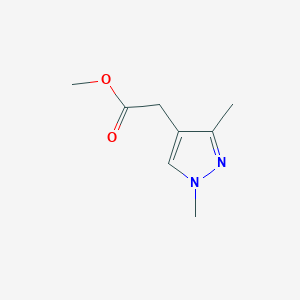
5-hydrazinylpyridine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride (HPCA) is a widely used organic compound in the fields of organic synthesis and pharmaceuticals. It is a versatile reagent which can be used as an acid catalyst, a ligand, or a reagent for various types of reactions. HPCA has been used in the synthesis of complex molecules, drug delivery systems, and drug discovery. It is also used in the synthesis of novel materials, such as polymers and nanomaterials. In addition, HPCA has been used in biochemical and physiological studies, as it has been found to play a role in the regulation of various metabolic pathways.
Wissenschaftliche Forschungsanwendungen
5-hydrazinylpyridine-2-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of various complex molecules and as a reagent in drug delivery systems. It has also been used as a reagent in the synthesis of novel materials, such as polymers and nanomaterials. In addition, 5-hydrazinylpyridine-2-carboxylic acid hydrochloride has been used in biochemical and physiological studies, as it has been found to play a role in the regulation of various metabolic pathways.
Wirkmechanismus
5-hydrazinylpyridine-2-carboxylic acid hydrochloride acts as an acid catalyst in many reactions, and its mechanism of action is based on the protonation of the substrate. The protonation of the substrate causes the substrate to become more reactive, allowing the reaction to proceed. In addition, 5-hydrazinylpyridine-2-carboxylic acid hydrochloride can act as a ligand in some reactions, forming a complex with the substrate. This complex can then be used in various types of reactions.
Biochemical and Physiological Effects
5-hydrazinylpyridine-2-carboxylic acid hydrochloride has been found to play a role in the regulation of various metabolic pathways. In particular, it has been shown to be involved in the regulation of fatty acid metabolism and the synthesis of cholesterol. In addition, 5-hydrazinylpyridine-2-carboxylic acid hydrochloride has been found to be involved in the regulation of glucose metabolism, as well as the synthesis of proteins and peptides.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride in laboratory experiments has several advantages, such as its low cost and the fact that it is a relatively safe reagent. In addition, it is a versatile reagent which can be used in a variety of reactions. However, there are some limitations to its use, such as the fact that it can be difficult to control the reaction conditions, and that it can be difficult to purify the product.
Zukünftige Richtungen
There are many potential future directions for the use of 5-hydrazinylpyridine-2-carboxylic acid hydrochloride. For example, 5-hydrazinylpyridine-2-carboxylic acid hydrochloride could be used to develop novel drug delivery systems, or to synthesize complex molecules for use in drug discovery. In addition, 5-hydrazinylpyridine-2-carboxylic acid hydrochloride could be used to develop new materials, such as polymers and nanomaterials, for use in various applications. Finally, 5-hydrazinylpyridine-2-carboxylic acid hydrochloride could be used to further explore its role in the regulation of various metabolic pathways.
Synthesemethoden
5-hydrazinylpyridine-2-carboxylic acid hydrochloride can be synthesized by the reaction of hydrazine and pyridine-2-carboxylic acid. The reaction is carried out in the presence of an acid catalyst, usually hydrochloric acid. The reaction is carried out at a temperature of about 100°C for several hours. The reaction yields a white solid, which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
5-hydrazinylpyridine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.ClH/c7-9-4-1-2-5(6(10)11)8-3-4;/h1-3,9H,7H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZONYSQKSVZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinylpyridine-2-carboxylic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B6600216.png)






![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enamide](/img/structure/B6600261.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)




![2-[(1-ethyl-4-methyl-1H-1,2,3-triazol-5-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600320.png)